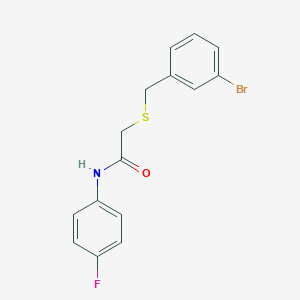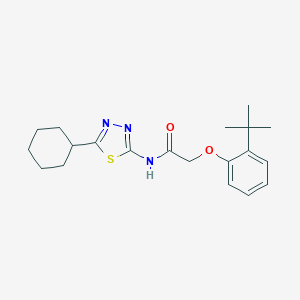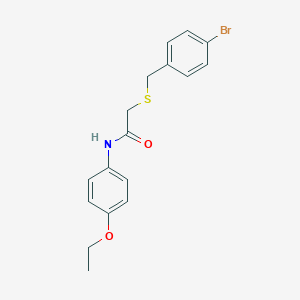
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine is a chemical compound known for its unique structure and properties. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine typically involves the reaction of 2,4,6-trichloroaniline with 2-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the environmental impact and production costs.
化学反応の分析
Types of Reactions
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives.
科学的研究の応用
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological research.
Medicine: Research has indicated its potential as a therapeutic agent for certain diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of tumor growth in cancer research.
類似化合物との比較
Similar Compounds
- N-(2,4,6-trichlorophenyl)-1,2-benzothiazol-3-amine
- N-(2,4,6-trichlorophenyl)-1,2-benzothiazol-3-amine 1-oxide
- N-(2,4,6-trichlorophenyl)-1,2-benzothiazol-3-amine 1,1,1-trioxide
Uniqueness
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine stands out due to its specific structural features and the presence of the 1,1-dioxide group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and biological activity.
特性
分子式 |
C13H7Cl3N2O2S |
|---|---|
分子量 |
361.6 g/mol |
IUPAC名 |
1,1-dioxo-N-(2,4,6-trichlorophenyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H7Cl3N2O2S/c14-7-5-9(15)12(10(16)6-7)17-13-8-3-1-2-4-11(8)21(19,20)18-13/h1-6H,(H,17,18) |
InChIキー |
XAVHKNWASDOBJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=C(C=C(C=C3Cl)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=C(C=C(C=C3Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284512.png)

![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284517.png)
![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284520.png)

![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284522.png)
![2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284525.png)
![N-(4-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B284527.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284528.png)
![2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE](/img/structure/B284531.png)
![3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284534.png)
